![molecular formula C10H11NO3 B14868155 1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone is a chemical compound characterized by the presence of a pyridine ring substituted with a dioxolane group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone typically involves the reaction of 2-(1,3-dioxolan-2-yl)pyridine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The dioxolane and pyridine moieties play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-(1,3-Dioxolan-2-yl)pyridine: Shares the dioxolane-pyridine structure but lacks the ethanone group.
1-[6-(Trifluoromethyl)-3-pyridinyl]ethanone: Similar structure with a trifluoromethyl group instead of the dioxolane ring.
Uniqueness: 1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone is unique due to the presence of both the dioxolane and ethanone groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-[6-(1,3-dioxolan-2-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-2-3-9(11-6-8)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
JBEOMDOIBBZXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


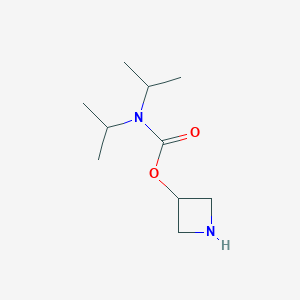
![Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate](/img/structure/B14868074.png)
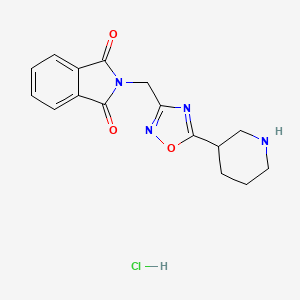
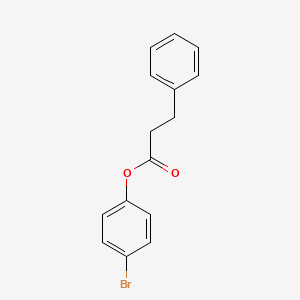
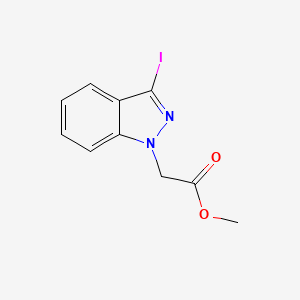
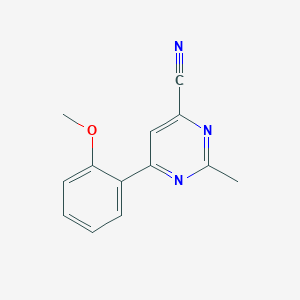
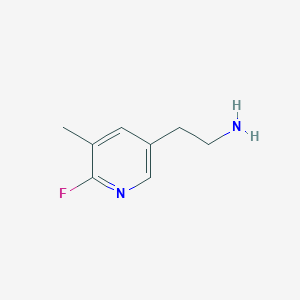
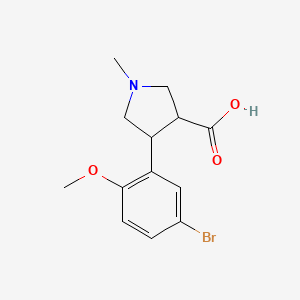
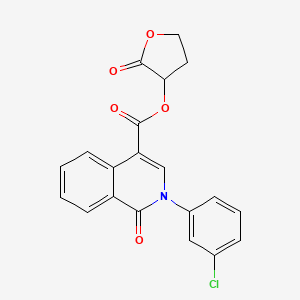
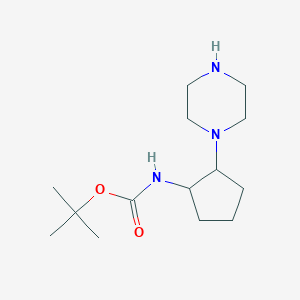
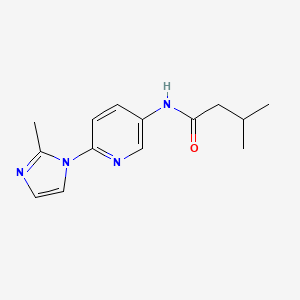


![1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)
